Fmoc-L-Allylglycine

Catalog No.
S714810
CAS No.
146549-21-5
M.F
C20H19NO4
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Allylglycine

CAS Number

146549-21-5

Product Name

Fmoc-L-Allylglycine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1

InChI Key

YVBLQCANYSFEBN-SFHVURJKSA-N

SMILES

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

146549-21-5;Fmoc-L-Allylglycine;Fmoc-allyl-Gly-OH;Fmoc-Gly(allyl)-OH;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoicacid;Fmoc-L-Allyglycine;ST50826233;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoicacid;Fmoc-L-2-allylglycine;Fmoc-alpha-allyl-L-Gly;(S)-N-Fmoc-allyl-glycine;AC1MC16I;SCHEMBL118892;00347_FLUKA;CTK8C5214;MolPort-001-758-716;ZINC2243682;ANW-74727;CF-383;MFCD01311749;AKOS015948715;FL361-1;RTR-005819;(S)-2-(Fmoc-amino)-4-pentenoicacid;AJ-34369

Canonical SMILES

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-L-Allylglycine (Fmoc-L-Agl) is a modified amino acid commonly used in peptide synthesis. It contains an allyl group (CH2=CH-CH2) attached to the side chain of the L-glycine amino acid. The presence of the Fmoc (Fluorenylmethoxycarbonyl) protecting group allows for the controlled addition of Fmoc-L-Agl during peptide chain elongation using solid-phase peptide synthesis (SPPS) techniques [, ].

Applications in Peptide Synthesis

Fmoc-L-Agl offers unique advantages in peptide research due to the presence of the allyl group:

  • Formation of Unnatural Crosslinks: The allyl group can be used to introduce unnatural crosslinks between peptide chains. These crosslinks can be formed through various chemical reactions, such as thiol-ene click chemistry or palladium-mediated coupling, allowing for the creation of cyclic peptides or stabilized peptide structures with specific properties [, ].
  • Bioorthogonal Functionalization: The allyl group can be selectively modified with various functionalities through bioorthogonal reactions without affecting other functional groups present in the peptide. This allows for the attachment of fluorophores, biotin, drugs, or other desired molecules to the peptide, enabling applications like fluorescence imaging, affinity purification, or targeted drug delivery [].

Additional Applications

Beyond peptide synthesis, Fmoc-L-Agl finds applications in other areas of scientific research:

  • Development of Novel Materials: The allyl group can be used as a starting point for the synthesis of polymers or functional materials with specific properties.
  • Chemical Biology Studies: Fmoc-L-Agl can be incorporated into protein mimics or peptide probes to study protein-protein interactions or explore novel functionalities.

Fmoc-L-Allylglycine, chemically known as (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid, is a derivative of the amino acid glycine. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and an allyl group on the alpha carbon. The Fmoc group serves as a protective moiety in peptide synthesis, allowing for selective reactions while maintaining the integrity of the amino acid's functional groups. Fmoc-L-Allylglycine is particularly valued in the field of peptide synthesis due to its unique structural properties that facilitate complex peptide formation .

In peptide synthesis, Fmoc-L-Allylglycine can undergo several key reactions:

  • Selective Cleavage: The amide bond between allylglycine and subsequent amino acids can be cleaved selectively, which is essential for synthesizing peptides with specific sequences.
  • Fmoc Group Removal: The Fmoc group can be removed under basic conditions, allowing for the coupling of this amino acid with other residues in a peptide chain .
  • Cross-Coupling Reactions: The allyl group allows for further modifications through thiol-ene click chemistry or palladium-mediated coupling, creating diverse peptide architectures.

Fmoc-L-Allylglycine plays a significant role in biological systems primarily through its incorporation into peptides. These peptides can influence various cellular processes, including:

  • Cell Signaling: Peptides synthesized using Fmoc-L-Allylglycine may modulate signaling pathways critical for cellular communication.
  • Gene Expression: Certain peptides can affect gene expression patterns, impacting cellular function and behavior.
  • Metabolic Processes: The unique structure of Fmoc-L-Allylglycine allows for modifications that may alter metabolic pathways within cells .

The synthesis of Fmoc-L-Allylglycine typically involves two main steps:

  • Formation of L-Allylglycine: This is achieved by reacting L-glycine with allyl bromide, resulting in L-allylglycine.
  • Fmoc Protection: The introduction of the Fmoc protecting group is done by reacting L-allylglycine with N-hydroxybutyrimide ester (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which attaches the Fmoc group to the amino function of allylglycine .

Fmoc-L-Allylglycine is widely used in various applications:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis, enabling the creation of complex peptides with specific functionalities.
  • Therapeutics Development: Peptides synthesized from this compound are explored for potential therapeutic applications, including antimicrobial and anticancer agents.
  • Diagnostics: Its derivatives are utilized in developing diagnostic tools based on peptide interactions with biological targets .

Research into the interactions of Fmoc-L-Allylglycine with other biomolecules has shown:

  • Enzyme Interactions: The compound can interact with various enzymes, influencing their activity and stability.
  • Protein Binding: It has been observed that peptides containing Fmoc-L-Allylglycine can bind to specific proteins, affecting their functions and cellular localization.
  • Cellular Effects: Studies indicate that these peptides can impact cell signaling pathways and metabolic processes, demonstrating their biological relevance .

Several compounds share structural similarities with Fmoc-L-Allylglycine but differ in functional groups or properties:

Compound NameStructural FeaturesUnique Properties
Fmoc-L-PhenylglycineContains a phenyl group instead of an allyl groupDifferent reactivity and applications
Fmoc-L-4-HydroxyphenylglycineContains a hydroxyphenyl groupOffers distinct reactivity
Fmoc-L-3,5-DihydroxyphenylglycineFeatures two hydroxy groups on the phenyl ringProvides unique properties for peptide synthesis
Fmoc-L-ValineA branched-chain amino acid without allyl modificationCommon in protein synthesis

Uniqueness

The uniqueness of Fmoc-L-Allylglycine lies in its allyl group, which enables selective modifications not possible with other similar compounds. This characteristic allows for the formation of carba-analogs of disulfide-bridged peptides, making it particularly valuable for synthesizing complex peptides and proteins that require specific structural features .

Systematic and Common Names

Fmoc-L-Allylglycine is systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid. Common synonyms include:

  • Fmoc-Gly(allyl)-OH
  • (S)-N-Fmoc-Allylglycine
  • Fmoc-α-allyl-Gly-OH.

Molecular Formula and Key Identifiers

PropertyValueSource
CAS Registry Number146549-21-5
Molecular FormulaC20H19NO4
Molecular Weight337.37 g/mol
MDL NumberMFCD01311749

The compound’s IUPAC name reflects its stereochemistry (S-configuration) and functional groups: a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and an allyl side chain at the α-carbon.

Solid-Phase Peptide Synthesis Protocols

Fmoc-L-Allylglycine serves as a crucial building block in solid-phase peptide synthesis, where the peptide chain is assembled on an insoluble resin support [2] [4]. The compound enables the incorporation of allyl functionalities into peptide sequences, facilitating subsequent chemical modifications such as ring-closing metathesis reactions [4] [6]. The synthesis protocol follows standard Fmoc solid-phase peptide synthesis methodology, where the resin-bound peptide undergoes iterative cycles of deprotection and coupling [5] [8].

The incorporation of Fmoc-L-Allylglycine into peptide sequences requires careful optimization of reaction conditions due to the potential for side reactions involving the allyl group [4] [14]. Research has demonstrated that microwave-assisted coupling reactions can significantly improve the efficiency of incorporating sterically hindered amino acids, including allylglycine derivatives [4] [14]. The coupling of Fmoc amino acids to N-allylglycine peptides typically employs elevated temperatures and extended reaction times to achieve complete conversion [4].

Fmoc Deprotection Mechanisms

The deprotection of Fmoc-L-Allylglycine follows the well-established mechanism for Fmoc removal in solid-phase peptide synthesis [9] [10] [11]. The process occurs through a two-step mechanism initiated by proton abstraction at the 9-position of the fluorene ring system by a mild base, typically piperidine [9] [14]. This abstraction leads to the formation of a carbanion intermediate, which subsequently undergoes β-elimination via an E1cB mechanism to yield dibenzofulvene and carbon dioxide [10] [11] [14].

The dibenzofulvene byproduct represents a highly reactive electrophilic species that must be efficiently scavenged to prevent irreversible adduct formation with the deprotected amine [10] [11]. Piperidine serves dual roles as both the deprotecting base and the dibenzofulvene scavenger, forming a stable piperidine-dibenzofulvene adduct [9] [10]. Alternative deprotection reagents have been investigated to address specific challenges, including 4-methylpiperidine and piperazine, which demonstrate comparable efficiency while potentially reducing certain side reactions [14].

Recent studies have explored optimized deprotection protocols employing alternative base systems, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene with 5% piperazine in N-methyl-2-pyrrolidone, which significantly reduces diketopiperazine formation compared to conventional 20% piperidine in dimethylformamide [10]. The kinetics of Fmoc deprotection can be monitored through ultraviolet spectroscopy by measuring the formation of dibenzofulvene at 300 nanometers, providing real-time assessment of reaction progress [9] [14].

Coupling Reagents and Reaction Optimization

The coupling of Fmoc-L-Allylglycine to growing peptide chains requires careful selection of coupling reagents to achieve high efficiency while minimizing side reactions [12] [13] [42]. The most commonly employed coupling systems include carbodiimide-based reagents such as N,N'-diisopropylcarbodiimide in combination with 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole [4] [12] [42]. These additive systems significantly reduce racemization and improve coupling efficiency by forming reactive benzotriazole esters [12] [42] [44].

Uronium-based coupling reagents, including O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, have demonstrated superior reactivity for challenging couplings involving sterically hindered amino acids [12] [13] [37]. Research findings indicate that coupling reactions involving Fmoc-L-Allylglycine benefit from extended reaction times, typically 2-12 hours, and elevated reagent concentrations to achieve complete conversion [4] [13] [37].

The optimization of coupling conditions requires consideration of multiple parameters, including reagent equivalents, reaction time, temperature, and solvent composition [36] [37] [38]. Studies have shown that coupling efficiencies can vary significantly based on the specific amino acid sequence context, with certain residue combinations proving particularly challenging [38] [39]. The incorporation of allylglycine residues may require double coupling protocols or microwave assistance to achieve acceptable yields [4] [37].

Coupling ReagentReaction TimeEfficiencyComments
N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole45 minutes - 8 hoursHighStandard protocol for most sequences [13] [42]
O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate10-45 minutesVery HighExcellent for difficult couplings [12] [13]
O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate10 minutesVery HighReduced racemization [12] [47]
3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one30-60 minutesHighMinimal racemization [40]

Solution-Phase Synthesis Strategies

Solution-phase synthesis of peptides containing Fmoc-L-Allylglycine offers distinct advantages for certain applications, particularly for shorter sequences and specialized synthetic requirements [15] [16] [17]. This approach allows for purification of intermediates at each step, enabling detection and removal of side products that might accumulate during solid-phase synthesis [15] [18] [23]. The homogeneous reaction environment facilitates better control over reaction conditions and enables the use of standard analytical techniques for monitoring reaction progress [17] [19].

The solution-phase coupling of Fmoc-L-Allylglycine typically employs carbodiimide-based activation systems, with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole representing the most commonly used combination [17] [20]. The reaction proceeds through formation of an active benzotriazole ester intermediate, which subsequently reacts with the amino component to form the desired peptide bond [20] [44]. Alternative coupling reagents, including O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and phosphonium-based systems, have been successfully employed for challenging coupling reactions [17] [20].

Recent developments in solution-phase peptide synthesis have introduced novel protecting group strategies specifically designed for allylglycine-containing sequences [17]. The use of cyclohexyl di-tert-butyl silyl ester protecting groups has been reported to suppress diketopiperazine formation during synthesis while maintaining compatibility with standard coupling conditions [17]. Convergent synthesis strategies, involving the preparation of protected peptide fragments followed by segment coupling, have proven particularly effective for longer sequences containing multiple allylglycine residues [17] [18].

The optimization of solution-phase synthesis requires careful attention to reaction stoichiometry, as excess reagents can typically be employed more efficiently than in solid-phase synthesis [16] [20]. Studies have demonstrated that solution-phase synthesis can achieve high yields with reduced reagent consumption compared to solid-phase methods, particularly for sequences shorter than 20 amino acids [16] [23]. The ability to perform chromatographic purification at each step enables the production of high-purity intermediates and final products [15] [18].

Large-Scale Production and Industrial Considerations

The industrial production of peptides containing Fmoc-L-Allylglycine requires specialized equipment and processes capable of handling multi-kilogram quantities while maintaining product quality and safety standards [24] [25] [26]. Large-scale solid-phase peptide synthesis employs automated flow-through column systems that can accommodate synthesis scales ranging from 10 millimoles to 5 moles per batch [26] [28]. These systems utilize continuous monitoring with diode-array detectors and conductivity sensors to ensure consistent product quality throughout the synthesis process [26].

Process optimization for large-scale production focuses on maximizing coupling efficiency while minimizing reagent consumption and waste generation [24] [25] [27]. Studies have demonstrated that microwave-assisted synthesis can significantly reduce reaction times and improve product purity at kilogram scales, with some protocols achieving synthesis of 50-residue peptides in less than 4 hours [29]. The implementation of high-efficiency solid-phase peptide synthesis protocols has enabled the production of difficult sequences with minimal chemical waste, requiring less than 100 milliliters of solvent per 0.1 millimole scale synthesis [29].

Quality control systems for large-scale production incorporate comprehensive analytical testing, including high-performance liquid chromatography, mass spectrometry, and amino acid analysis [24] [25] [27]. Regulatory compliance requires adherence to current Good Manufacturing Practice standards, with documented standard operating procedures and validated analytical methods [25]. The scale-up process typically involves optimization studies to establish optimal resin loading, reagent equivalents, and reaction times for the specific sequence being produced [24] [27].

Production ScaleBatch SizeEquipment TypeTypical YieldQuality Control
Laboratory1-100 millimolesAutomated synthesizers70-90%High-performance liquid chromatography [28]
Pilot100 millimoles - 1 moleFlow-through columns60-85%Mass spectrometry validation [26] [28]
Commercial1-5 molesAutomated flow systems50-80%Full current Good Manufacturing Practice [25] [26]
Industrial>5 molesCustom reactor systems40-75%Regulatory submission grade [24] [25]

The economic considerations for large-scale production include raw material costs, equipment utilization, and downstream processing requirements [21] [24] [25]. Solid-phase synthesis generally provides advantages for sequences longer than 20 residues, while solution-phase methods may be more cost-effective for shorter peptides [16] [21]. The choice between synthesis strategies depends on multiple factors, including sequence complexity, required purity specifications, and production volume requirements [16] [24] [25].

XLogP3

3.8

Wikipedia

(S)-N-Fmoc-Allylglycine

Dates

Last modified: 08-15-2023

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